1-[(2R)-Butan-2-yl]-4-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
326879-17-8 |
|---|---|
Molecular Formula |
C10H13F |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
1-[(2R)-butan-2-yl]-4-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3/t8-/m1/s1 |
InChI Key |
VADJQCNDAHTNDW-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H](C)C1=CC=C(C=C1)F |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 2r Butan 2 Yl 4 Fluorobenzene
Stereoselective Approaches to the (2R)-Butan-2-yl Moiety
The cornerstone of synthesizing 1-[(2R)-Butan-2-yl]-4-fluorobenzene lies in establishing the chiral center within the sec-butyl group. Various advanced strategies have been developed to achieve high enantiomeric purity.
Asymmetric Catalysis in the Construction of the Chiral Alkyl Chain
Asymmetric catalysis is a powerful tool for creating enantiomerically pure molecules, and it stands as a cornerstone in modern organic synthesis. frontiersin.org This approach utilizes chiral catalysts to facilitate reactions that selectively produce one enantiomer over the other. chiralpedia.com In the context of forming the (2R)-Butan-2-yl moiety, transition-metal catalysis involving alkyl electrophiles is a promising method. frontiersin.org For instance, a novel enantioconvergent amidation of unactivated racemic alkyl electrophiles has been reported using a photoinduced copper catalyst system, showcasing the potential of metallaphotoredox asymmetric catalysis. frontiersin.org Such methods could be adapted for the asymmetric construction of the chiral alkyl chain required for this compound. The development of new chiral ligands and transition metal complexes continues to broaden the scope and efficiency of these reactions. chiralpedia.com
Chiral Auxiliary-Mediated Strategies for Stereocontrol
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.ukwikipedia.org This strategy is well-established for achieving high levels of stereocontrol in various transformations, including alkylation reactions. numberanalytics.comnumberanalytics.com The process involves attaching a chiral auxiliary to a precursor molecule, performing the diastereoselective alkylation, and then removing the auxiliary to yield the desired enantiomerically enriched product. numberanalytics.com
A classic example is the use of Evans oxazolidinone auxiliaries. wikipedia.org These auxiliaries, substituted at the 4 and 5 positions, create a sterically hindered environment that directs the approach of electrophiles, leading to highly stereoselective alkylations. wikipedia.org For the synthesis of the (2R)-Butan-2-yl group, a suitable prochiral enolate could be alkylated using this method to introduce the chiral sec-butyl fragment with high diastereoselectivity. The choice of the chiral auxiliary and reaction conditions are crucial for maximizing the stereoselectivity of the reaction. numberanalytics.com
| Auxiliary Type | Key Features | Application Example |
| Evans Oxazolidinones | Readily available, highly effective in controlling stereochemistry of enolate alkylations. | Asymmetric alkylation to form C-C bonds. wikipedia.org |
| trans-2-Phenylcyclohexanol | Used in ene reactions of derived glyoxylate (B1226380) esters. | Asymmetric ene reactions. wikipedia.org |
| SAMP/RAMP Hydrazones | Effective for asymmetric α-alkylation of aldehydes and ketones. | Synthesis of chiral carbonyl compounds. |
Enzymatic and Biocatalytic Routes for Enantiopure Precursors
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. nih.govmdpi.com Enzymes, operating under mild conditions, often exhibit exceptional enantio- and regioselectivity. mdpi.commagtech.com.cn For the synthesis of the (2R)-Butan-2-yl moiety, enzymatic kinetic resolution of a racemic secondary alcohol or the asymmetric reduction of a prochiral ketone are prominent strategies. nih.gov
Ketoreductases (KREDs), for example, are widely used for the asymmetric reduction of ketones to chiral secondary alcohols with high enantiomeric excess. nih.govnih.gov A suitable ketone precursor could be stereoselectively reduced to (R)-sec-butanol, which can then be used to alkylate the fluorobenzene (B45895) ring. Furthermore, whole-cell biocatalysts, which are often cheaper and more stable than isolated enzymes, can be employed for these transformations. nih.gov The development of engineered enzymes has further expanded the substrate scope and efficiency of these biocatalytic routes, making them increasingly viable for industrial-scale production of enantiopure intermediates. nih.gov
Fluorination Strategies for the Aromatic Ring System
The introduction of a fluorine atom at the para-position of the benzene (B151609) ring is another critical step in the synthesis of this compound. This can be achieved either by direct fluorination of a pre-formed sec-butylbenzene (B1681704) or through a multi-step synthesis where the fluorine is introduced earlier.
Direct Fluorination Reactions on Non-Fluorinated Precursors
Direct C-H fluorination is an atom-economical and increasingly popular method for introducing fluorine into organic molecules. nih.gov For the synthesis of this compound, a direct fluorination of sec-butylbenzene could be envisioned. wikipedia.org Photocatalytic methods using reagents like N-fluorobenzenesulfonimide have shown promise for the direct fluorination of benzylic C-H bonds, although aromatic C-H fluorination is a different challenge. nih.govrsc.org
Direct fluorination of benzene and its derivatives can also be achieved using elemental fluorine, often diluted with an inert gas like nitrogen. google.com However, this method can be challenging to control and may lead to a mixture of products. Therefore, careful optimization of reaction conditions is essential to achieve the desired regioselectivity for the para-fluorinated product.
Multi-step Syntheses Involving Fluorine Introduction
A more controlled and common approach involves a multi-step synthesis where the fluorinated aromatic ring is constructed first, followed by the introduction of the chiral sec-butyl group. A key precursor for this strategy is 1-bromo-4-fluorobenzene (B142099). gregknowswater.comwikipedia.org This compound is synthesized by the bromination of fluorobenzene in the presence of a Lewis acid catalyst like iron(III) bromide. gregknowswater.comwikipedia.org
Once 1-bromo-4-fluorobenzene is obtained, the (2R)-butan-2-yl group can be introduced via cross-coupling reactions. One powerful method is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov In this case, 4-fluorophenylboronic acid could be coupled with a chiral 2-bromobutane (B33332) derivative.
Alternatively, a Grignard reaction can be employed. sigmaaldrich.comsigmaaldrich.com 4-Fluorophenylmagnesium bromide, formed from 1-bromo-4-fluorobenzene and magnesium metal, can act as a nucleophile and react with an electrophilic source of the (2R)-butan-2-yl group. prepchem.comyoutube.com This approach provides a reliable method for forming the carbon-carbon bond between the aromatic ring and the chiral alkyl chain.
| Reaction Type | Reactants | Catalyst/Reagent | Product |
| Bromination | Fluorobenzene, Bromine | Iron(III) bromide gregknowswater.comwikipedia.org | 1-Bromo-4-fluorobenzene |
| Suzuki-Miyaura Coupling | 4-Fluorophenylboronic acid, (2R)-2-bromobutane | Palladium catalyst, Base libretexts.org | This compound |
| Grignard Reaction | 4-Fluorophenylmagnesium bromide, (2R)-2-tosyloxybutane | - | This compound |
Carbon-Carbon Coupling Reactions in the Assembly of this compound
The formation of the crucial carbon-carbon bond between the chiral sec-butyl group and the fluorinated aromatic ring is a key step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are powerful tools for achieving this transformation with high efficiency and selectivity.
Cross-Coupling Methods (e.g., Suzuki-Miyaura, Kumada, Negishi)
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by joining two different organic fragments with the aid of a metal catalyst. nih.gov
Suzuki-Miyaura Coupling: This versatile method typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.netresearchgate.net For the synthesis of this compound, this could involve coupling a chiral (2R)-butan-2-ylboronic acid or its ester derivative with 1-bromo-4-fluorobenzene. The use of specialized ligands can enhance the reaction's efficiency and stereochemical outcome. nih.gov The reaction is known for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable organoboron reagents. mdpi.com
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (an organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org In this context, (2R)-butan-2-ylmagnesium halide could be coupled with 1-bromo-4-fluorobenzene. A key advantage of the Kumada coupling is the direct use of Grignard reagents, which can often be prepared readily. organic-chemistry.org However, the high reactivity of Grignard reagents can sometimes limit the functional group compatibility of the reaction. organic-chemistry.org
Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is coupled with an organic halide under palladium or nickel catalysis. researchgate.net This method offers a good balance of reactivity and functional group tolerance. The synthesis of this compound via Negishi coupling would likely involve the reaction of (2R)-butan-2-ylzinc halide with 1-bromo-4-fluorobenzene.
| Cross-Coupling Method | Organometallic Reagent | Aryl Halide | Typical Catalyst |
| Suzuki-Miyaura | (2R)-sec-Butylboronic acid/ester | 1-Bromo-4-fluorobenzene | Palladium(0) complexes |
| Kumada | (2R)-sec-Butylmagnesium halide | 1-Bromo-4-fluorobenzene | Nickel(II) or Palladium(0) complexes |
| Negishi | (2R)-sec-Butylzinc halide | 1-Bromo-4-fluorobenzene | Palladium(0) or Nickel(0) complexes |
Friedel-Crafts Alkylation and Related Aromatic Functionalization
The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. wikipedia.org
Friedel-Crafts Alkylation: This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com For the synthesis of this compound, fluorobenzene could be reacted with a chiral (2R)-2-halobutane. A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. libretexts.org Additionally, the alkyl group introduced is an activating group, which can lead to polyalkylation. libretexts.org Intramolecular versions of this reaction are also useful for creating cyclic structures. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Catalyst | Potential Issues |
| Fluorobenzene | (2R)-2-Chlorobutane | AlCl₃ | Carbocation rearrangement, Polyalkylation |
| Fluorobenzene | (2R)-Butan-2-ol | Strong Acid (e.g., H₂SO₄) | Carbocation rearrangement, Dehydration of alcohol |
Chemo-Enzymatic and Cascade Reaction Sequences for Enhanced Efficiency
Modern synthetic strategies increasingly combine the selectivity of enzymes with the versatility of chemical reactions in chemo-enzymatic approaches. caltech.edunih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and waste reduction. idw-online.deacs.org
For the synthesis of this compound, a chemo-enzymatic approach could involve the enzymatic resolution of a racemic precursor to obtain the desired (2R)-enantiomer, followed by a chemical coupling step. frontiersin.orgnih.gov For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a sec-butanol derivative, allowing for the separation of the desired (2R)-alcohol, which can then be used in a subsequent cross-coupling reaction. nih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. firp-ula.orgwiley-vch.de These principles are increasingly important in both academic and industrial settings. greenchemistry-toolkit.org
In the context of synthesizing this compound, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Cross-coupling reactions generally have good atom economy.
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. researchgate.netrsc.org The cross-coupling methods discussed are excellent examples of this.
Use of Renewable Feedstocks: While not directly applicable to the core structure, sourcing starting materials from renewable resources is a key goal. ucl.ac.uk
Reduction of Derivatives: Minimizing the use of protecting groups or other temporary modifications can reduce the number of reaction steps and waste generated. researchgate.net
Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact is crucial. rsc.org Research into performing cross-coupling reactions in greener solvents like water or ionic liquids is ongoing.
By applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. The choice of synthetic route will ultimately depend on a balance of factors including yield, stereoselectivity, cost, and environmental impact.
Stereochemical Characterization and Chiral Resolution of 1 2r Butan 2 Yl 4 Fluorobenzene
Determination of Enantiomeric Excess and Purity
The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. The determination of ee for 1-[(2R)-Butan-2-yl]-4-fluorobenzene can be accomplished through several chromatographic and spectroscopic methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation.
For the analysis of this compound, a normal-phase HPLC method employing a polysaccharide-based CSP, such as cellulose or amylose derivatives, would be a suitable approach. The separation is achieved due to the differential interactions (e.g., hydrogen bonding, π-π stacking, and steric hindrance) between the enantiomers and the chiral selector of the CSP. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 1: Representative Chiral HPLC Parameters for the Separation of Alkylbenzene Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 9.8 min |
| Resolution (Rs) | > 1.5 |
Note: The data presented in this table is representative of the separation of closely related chiral alkylbenzenes and serves as an illustrative example.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another effective method for the enantioselective analysis of volatile compounds like this compound. This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin selector.
The enantiomers of this compound, being sufficiently volatile, can be directly analyzed by chiral GC without derivatization. The enantiomeric excess is determined by the integration of the corresponding peak areas in the gas chromatogram.
Table 2: Representative Chiral GC Conditions for the Enantioseparation of sec-Butylbenzene (B1681704)
| Parameter | Value |
| Column | Cyclodex-B (Beta-cyclodextrin derivative) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 50 °C (hold 2 min), then ramp to 150 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (R-enantiomer) | 12.3 min |
| Retention Time (S-enantiomer) | 12.8 min |
Note: This data is illustrative for the enantioseparation of the parent compound, sec-butylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of chiral compounds through the use of chiral shift reagents (CSRs). These are typically lanthanide complexes, such as derivatives of europium or praseodymium, that can coordinate with the analyte. In the presence of a CSR, the enantiomers form diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum.
For this compound, the fluorine atom can act as a site for coordination with a Lewis acidic chiral shift reagent. The addition of a suitable CSR would induce separate signals for the corresponding protons or the fluorine atom of the two enantiomers in the ¹H or ¹⁹F NMR spectrum. The enantiomeric excess can then be determined by integrating the signals of the respective diastereomeric complexes. libretexts.orgslideshare.net
Table 3: Representative ¹H NMR Data for a Chiral Alkylbenzene with a Chiral Shift Reagent
| Proton | Chemical Shift (ppm) - (R)-enantiomer complex | Chemical Shift (ppm) - (S)-enantiomer complex |
| Aromatic-H | 7.28 | 7.31 |
| Benzylic-H | 2.85 | 2.90 |
| Methylene-H | 1.65 | 1.70 |
| Methyl-H (benzylic) | 1.25 | 1.28 |
| Methyl-H (terminal) | 0.90 | 0.92 |
Note: The chemical shift values are hypothetical and for illustrative purposes to demonstrate the separation of signals upon addition of a chiral shift reagent.
Dynamic Kinetic Resolution (DKR) and Racemization Studies:The literature search did not uncover any reports on the application of Dynamic Kinetic Resolution for the enantioselective synthesis or resolution of 1-butan-2-yl-4-fluorobenzene. Furthermore, no studies detailing the racemization kinetics or mechanisms for this specific molecule were identified.
While general methodologies for stereochemical characterization, computational prediction, and Dynamic Kinetic Resolution are well-established in organic chemistry, the strict requirement to focus solely on "this compound" and to include detailed, specific research findings prevents the generation of a scientifically accurate and informative article as requested.
Chemical Reactivity and Transformation of 1 2r Butan 2 Yl 4 Fluorobenzene
Reactions on the Fluorobenzene (B45895) Moiety
The fluorobenzene ring is susceptible to various transformations, including nucleophilic and electrophilic substitutions, as well as metalation reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides. Although typically requiring electron-withdrawing groups to activate the aromatic ring, SNAr reactions on unactivated fluoroarenes are also possible under specific conditions. nih.govlibretexts.org The fluorine atom, being highly electronegative, polarizes the C-F bond, making the ipso-carbon susceptible to nucleophilic attack. youtube.comyoutube.com This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in many other substitution reactions. strath.ac.uk This is because the rate-determining step is the nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine. youtube.com
Recent advancements have enabled the SNAr of unactivated fluoroarenes through methods like organic photoredox catalysis. nih.gov This approach allows for the functionalization of electron-neutral and even electron-rich fluoroarenes with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.gov Concerted SNAr mechanisms, where the nucleophile adds and the leaving group departs in a single step, have also been identified, expanding the scope of these reactions beyond the traditional two-step pathway. strath.ac.ukresearchgate.net
| Reaction Type | Key Features | Example Nucleophiles |
|---|---|---|
| Classical SNAr | Two-step mechanism via Meisenheimer complex. libretexts.org Often requires activating groups. | Hydroxides, alkoxides, amines |
| Photoredox-Catalyzed SNAr | Enables reaction of unactivated fluoroarenes under mild conditions. nih.gov | Azoles, amines, carboxylic acids nih.gov |
| Concerted SNAr | Single-step mechanism, does not strictly require activating groups. strath.ac.ukresearchgate.net | Various nucleophiles depending on reaction conditions. |
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.comlibretexts.org The fluorine atom in 1-[(2R)-Butan-2-yl]-4-fluorobenzene is a deactivating but ortho-, para-directing group. uci.edu Its strong inductive electron-withdrawing effect makes the ring less reactive towards electrophiles compared to benzene. numberanalytics.com However, the lone pairs on the fluorine atom can donate electron density through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during ortho and para attack. libretexts.org
Common EAS reactions include:
Halogenation: The introduction of a halogen (Cl, Br) onto the aromatic ring, typically requiring a Lewis acid catalyst like FeX₃ or AlX₃. masterorganicchemistry.commt.com
Nitration: The introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comchemguide.co.uk The electrophile is the nitronium ion (NO₂⁺). chemguide.co.ukyoutube.com
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions are generally less effective on deactivated rings. masterorganicchemistry.com
Due to the directing effect of the fluorine atom and the steric bulk of the sec-butyl group, electrophilic attack is expected to occur predominantly at the position ortho to the fluorine and meta to the sec-butyl group.
The fluorine atom can act as a directing group for ortho-metalation, facilitating the deprotonation of the C-H bond at the position ortho to the fluorine. researchgate.netacs.orgcapes.gov.bruwindsor.ca This creates a powerful synthetic handle for further derivatization. The resulting organometallic species can then undergo various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While aryl fluorides are generally less reactive than other aryl halides due to the high strength of the C-F bond, significant progress has been made in developing catalytic systems capable of activating this bond. acs.orgnih.gov Nickel- and palladium-based catalysts are commonly employed for these transformations. acs.orgrsc.orgrsc.org For instance, nickel-catalyzed cross-coupling of aryl fluorides with Grignard reagents can be highly efficient. acs.org Palladium-catalyzed cross-couplings with various partners, such as N-tosylhydrazones, have also been reported, particularly for electron-deficient aryl fluorides. rsc.orgrsc.org
| Reaction | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| Directed ortho-Metalation | Strong bases (e.g., LDA, LiTMP) | Ortho-lithiated species | researchgate.net |
| Suzuki-Miyaura Coupling | Palladium or Nickel catalysts | Biaryls | rsc.org |
| Stille Coupling | Palladium catalysts | Aryl-stannane coupled products | rsc.org |
| Buchwald-Hartwig Amination | Palladium or Nickel catalysts | Aryl amines | rsc.org |
Transformations Involving the (2R)-Butan-2-yl Side Chain
The chiral (2R)-Butan-2-yl side chain offers additional sites for chemical modification.
The butan-2-yl group, also known as the sec-butyl group, is a four-carbon alkyl substituent. wikipedia.orgucla.edu Its structure provides opportunities for functionalization, although the saturated nature of the alkyl chain makes these transformations more challenging than reactions on the aromatic ring. The presence of a stereocenter at the point of attachment to the ring is a key feature of this molecule. wikipedia.org Reactions involving this side chain must consider the potential for racemization or diastereoselective transformations.
Functionalization can occur at the benzylic position (the carbon atom attached to the aromatic ring) or at other positions along the alkyl chain. Radical halogenation, for instance, could introduce a halogen atom onto the side chain, which can then be further elaborated. libretexts.org
The alkyl side chain can be a target for oxidation reactions. The benzylic C-H bonds are generally more susceptible to oxidation than other C-H bonds in the alkyl chain. Depending on the oxidant and reaction conditions, the sec-butyl group can be oxidized to various products. For example, strong oxidizing agents like potassium permanganate (B83412) can oxidize alkylarenes to the corresponding carboxylic acids. nih.goviosrjournals.orgresearchgate.net Milder oxidation conditions might lead to the formation of ketones. For instance, palladium-catalyzed oxidation of alkylarenes using water as the oxygen donor can yield aromatic ketones. acs.org
Regarding reduction, the fluorobenzene moiety is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce an alkene. However, under forcing conditions or with specific reagents, the aromatic ring can be reduced. The electrochemical reduction of fluorinated aromatic compounds has also been studied. acs.orgrsc.org
| Transformation | Reagent/Condition | Potential Product | Reference |
|---|---|---|---|
| Side-Chain Oxidation (Vigorous) | Potassium permanganate | Benzoic acid derivative | nih.gov |
| Side-Chain Oxidation (Mild) | Pd/C, H₂O | Aryl ketone | acs.org |
| Aromatic Ring Reduction | Electrochemical methods | Defluorinated or saturated ring | acs.org |
Investigation of Reaction Mechanisms and Kinetic Profiles
The reaction mechanisms associated with this compound are primarily centered on electrophilic aromatic substitution (EAS) and potential transformations at the benzylic position. The kinetics of these reactions are influenced by the electronic effects of the substituents.
The fluorine atom, being highly electronegative, exerts a strong -I (inductive) effect, which deactivates the aromatic ring towards electrophilic attack by withdrawing electron density. However, it also possesses a +M (mesomeric) effect due to its lone pairs of electrons, which can donate electron density to the ring and is ortho-, para-directing. In the case of fluorobenzene, the inductive deactivation and mesomeric activation are nearly balanced, leading to a reactivity in electrophilic aromatic substitution that is comparable to benzene itself. researchgate.net
The sec-butyl group, on the other hand, is an activating group. It exerts a +I (inductive) effect, donating electron density to the aromatic ring and thus making it more susceptible to electrophilic attack. This activating nature generally leads to an acceleration of reaction rates in electrophilic aromatic substitutions compared to unsubstituted benzene.
In reactions involving the benzylic position, such as radical halogenation or oxidation, the stability of the intermediate benzylic radical or cation is a key factor. The formation of a benzylic radical is facilitated by the resonance stabilization provided by the aromatic ring.
Kinetic studies on closely related compounds can provide insights. For instance, the hydrolysis of benzylic secondary sulfate (B86663) esters has been investigated to understand the mechanistic pathways. These studies reveal a competition between SN1 and SN2 mechanisms, with the relative rates being influenced by the substituents on the aromatic ring. nih.gov For example, the autohydrolysis of an enantiopure secondary-benzylic sulfate ester indicated that an inverting SN2-type nucleophilic attack was the major pathway, while an SN1-type mechanism leading to racemization was a minor contributor. nih.gov
Table 1: Representative Kinetic Data for Electrophilic Aromatic Substitution (Note: The following data is illustrative and based on general principles of aromatic reactivity, as specific kinetic studies on this compound are not readily available in the reviewed literature.)
| Reaction Type | Electrophile | Relative Rate (vs. Benzene) | Postulated Rate-Determining Step |
| Nitration | NO₂⁺ | > 1 | Formation of the σ-complex (arenium ion) |
| Halogenation | Br⁺ | > 1 | Formation of the σ-complex (arenium ion) |
| Friedel-Crafts Acylation | RCO⁺ | < 1 | Formation of the σ-complex (arenium ion) |
Regioselectivity and Diastereoselectivity in Multi-Center Transformations
Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of the two substituents.
Fluorine: As a halogen, fluorine is an ortho-, para-director due to its +M effect, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions. libretexts.org
sec-Butyl Group: As an alkyl group, it is also an ortho-, para-director due to its +I effect and hyperconjugation, which stabilize the positive charge in the arenium ion intermediate. youtube.com
Since both substituents direct to the ortho and para positions relative to themselves, the substitution pattern is a result of their combined influence. The fluorine is at position 4, and the sec-butyl group is at position 1. The positions ortho to the sec-butyl group are 2 and 6, and the para position is 4 (already occupied by fluorine). The positions ortho to the fluorine are 3 and 5, and the para position is 1 (occupied by the sec-butyl group).
Therefore, electrophilic attack is strongly favored at positions 2, 3, 5, and 6. The steric bulk of the sec-butyl group will likely hinder attack at the adjacent position 2, making substitution at positions 3 and 5 more probable.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound (Note: The product distribution is an estimation based on the combined directing effects and steric hindrance.)
| Reaction | Major Product(s) | Minor Product(s) | Rationale |
| Nitration | 1-[(2R)-Butan-2-yl]-2-nitro-4-fluorobenzene & 1-[(2R)-Butan-2-yl]-3-nitro-4-fluorobenzene | Both substituents direct ortho and para. Steric hindrance from the sec-butyl group may influence the ortho/meta ratio. | |
| Bromination | 1-[(2R)-Butan-2-yl]-2-bromo-4-fluorobenzene & 1-[(2R)-Butan-2-yl]-3-bromo-4-fluorobenzene | Similar to nitration, the directing effects favor substitution at positions 2 and 3 (equivalent to 5 and 6). |
Diastereoselectivity
Diastereoselectivity becomes a critical consideration in reactions that create a new stereocenter or in reactions of a chiral molecule where the existing stereocenter influences the formation of a new one. In the context of this compound, reactions at the benzylic position or reactions that introduce a chiral substituent can proceed with diastereoselectivity.
For instance, benzylic functionalization, such as deprotonation followed by reaction with an electrophile, can lead to the formation of a new stereocenter. The (R)-configuration of the existing stereocenter can direct the approach of the incoming electrophile, leading to a preference for one diastereomer over the other. The degree of diastereoselectivity is often dependent on the reaction conditions, the nature of the base and electrophile, and the presence of any chelating groups.
Studies on the diastereoselective Friedel-Crafts alkylation of chiral 1-aryl-1-alkanols have shown that the stereochemistry of the starting material can strongly influence the stereochemical outcome of the product. nih.gov These reactions proceed through a benzylic carbocation, and the facial selectivity is determined by the preferred conformation of this intermediate, which is influenced by the existing stereocenter. nih.gov Similarly, diastereoselective synthesis of molecules containing fluoroalkene dipeptide isosteres has been achieved using chiral auxiliaries, demonstrating that high levels of stereocontrol are possible in complex systems. rsc.org
Table 3: Hypothetical Diastereoselective Transformation (Note: This table illustrates the concept of diastereoselectivity for a hypothetical reaction, as specific studies on this compound are not available.)
| Reaction | Reagents | Possible Diastereomeric Products | Expected Major Diastereomer |
| Benzylic Bromination | NBS, light | (1R,2R)-1-(1-Bromo-butan-2-yl)-4-fluorobenzene & (1S,2R)-1-(1-Bromo-butan-2-yl)-4-fluorobenzene | Dependent on the transition state geometry; often influenced by minimizing steric interactions. |
| Deprotonation and Alkylation | 1. s-BuLi, 2. CH₃I | (2R,3R)-2-(4-Fluorophenyl)-3-methylpentane & (2S,3R)-2-(4-Fluorophenyl)-3-methylpentane | The stereochemical outcome would depend on the coordination of the lithium to the molecule and the direction of electrophilic attack. |
Advanced Spectroscopic and Structural Elucidation of 1 2r Butan 2 Yl 4 Fluorobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it provides a wealth of information for 1-[(2R)-Butan-2-yl]-4-fluorobenzene.
A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for the unambiguous assignment of all atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons and the protons of the butan-2-yl group. The aromatic protons typically appear as multiplets in the downfield region due to coupling with each other and with the fluorine atom. chemicalbook.com The signals for the aliphatic protons of the butan-2-yl group will be found in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In the case of this compound, distinct signals are anticipated for the four different types of carbon atoms in the butan-2-yl group and the carbon atoms of the fluorinated benzene (B151609) ring. docbrown.info The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). chemicalbook.com
¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orghuji.ac.il It provides a single signal for the fluorine atom in this compound, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. azom.com The large chemical shift dispersion in ¹⁹F NMR is advantageous for resolving signals. wikipedia.orgnih.gov
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity within the molecule. bas.bg
COSY: This experiment identifies proton-proton couplings, helping to trace the spin systems within the butan-2-yl group and the aromatic ring. researchgate.net
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC: This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), which is instrumental in connecting the butan-2-yl substituent to the fluorobenzene (B45895) ring. bas.bg
A summary of expected NMR data is presented below:
| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 1D NMR | Aromatic: ~6.9-7.3, Aliphatic: ~0.8-2.7 | Number and environment of protons, proton-proton coupling |
| ¹³C | 1D NMR | Aromatic: ~115-165, Aliphatic: ~10-70 | Number of unique carbons, carbon-fluorine coupling |
| ¹⁹F | 1D NMR | ~ -110 to -120 | Fluorine chemical environment |
| ¹H-¹H | COSY | N/A | Proton-proton spin systems |
| ¹H-¹³C | HSQC | N/A | Direct proton-carbon correlations |
| ¹H-¹³C | HMBC | N/A | Long-range proton-carbon correlations |
The rotational freedom around the C-C bond connecting the chiral center of the butan-2-yl group and the fluorobenzene ring can lead to different stable conformations (rotamers). Variable temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. nih.govst-andrews.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants. scielo.br At low temperatures, the rotation may become slow enough on the NMR timescale to observe separate signals for the different conformers. scielo.br Analyzing these changes allows for the determination of the energy barriers to rotation and the relative populations of the conformers. st-andrews.ac.uk
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. libretexts.org
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. libretexts.orgdgms.eu Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon of the butyl group, leading to the formation of a stable benzylic cation.
Loss of an ethyl or methyl radical: Fragmentation within the butan-2-yl chain. libretexts.org
Rearrangements: More complex fragmentation patterns can also occur. libretexts.org
The presence of the fluorine atom will influence the fragmentation, and its isotopic signature is generally not significant as fluorine is monoisotopic (¹⁹F). wikipedia.org However, the presence of ¹³C in natural abundance will result in a small M+1 peak. libretexts.org
A table summarizing potential major fragments is provided below:
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 152 | [C₁₀H₁₃F]⁺ | (Molecular Ion) |
| 123 | [C₈H₈F]⁺ | C₂H₅ |
| 109 | [C₇H₆F]⁺ | C₃H₇ |
| 96 | [C₆H₅F]⁺ | C₄H₈ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgdocbrown.info The spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, key vibrational bands would include:
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=C stretching vibrations: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
C-F stretching vibration: A strong absorption band characteristic of the C-F bond is expected in the 1250-1000 cm⁻¹ region.
C-H bending vibrations: These appear at lower wavenumbers and are characteristic of the substitution pattern on the benzene ring and the aliphatic chain.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-F | Stretching | 1250-1000 |
| C-H | Bending | 1470-1370 (aliphatic), 900-675 (aromatic) |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. nih.govtib.eu
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be dominated by absorptions due to π → π* transitions within the fluorobenzene ring. researchgate.net The substitution with the butan-2-yl group may cause a slight shift in the absorption maxima compared to unsubstituted fluorobenzene.
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The fluorescence spectrum provides information about the excited electronic states and can be sensitive to the molecular environment. The quantum yield and lifetime of the fluorescence are important parameters that characterize the photophysical properties of the molecule.
X-ray Diffraction Studies for Solid-State Structural Parameters
If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide the most precise and unambiguous determination of its three-dimensional structure in the solid state. This technique would yield accurate bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecular conformation and intermolecular interactions in the crystal lattice.
Computational and Theoretical Investigations of 1 2r Butan 2 Yl 4 Fluorobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-[(2R)-Butan-2-yl]-4-fluorobenzene, these methods would elucidate its electronic structure, stability, and reactivity by solving approximations of the Schrödinger equation.
Density Functional Theory (DFT) and Ab Initio Methods
Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying molecular systems.
Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without the use of experimental data. While highly accurate, their computational cost increases rapidly with the size of the molecule and the basis set used. For a molecule like this compound, ab initio calculations, particularly at the MP2 level, would provide reliable geometries and energies, serving as a benchmark for other methods. Studies on similar systems, like fluorinated benzenes, have successfully used ab initio methods to determine geometric parameters and reaction energetics. researchgate.netnih.govacs.orgnih.gov
Density Functional Theory (DFT) offers a compromise between accuracy and computational cost by approximating the complex many-electron wavefunction with the simpler electron density. nih.gov Functionals like B3LYP, M06-2X, and ωB97X-D, combined with basis sets such as 6-31G(d,p) or the correlation-consistent series (e.g., cc-pVDZ), are routinely used. nih.gov For the target molecule, DFT calculations would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties like dipole moment and polarizability. nih.govmdpi.comresearchgate.net The choice of functional is crucial, as some are better optimized for non-covalent interactions, which would be important for analyzing the conformational landscape of the sec-butyl group.
HOMO-LUMO Energy Gap Analysis and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, highlighting sites for nucleophilic attack. For this compound, the HOMO is expected to be a π-orbital localized primarily on the benzene (B151609) ring, while the LUMO would likely be a π* anti-bonding orbital.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more polarizable and reactive. researchgate.net The fluorine atom, being highly electronegative, lowers the energy of the molecular orbitals compared to benzene. researchgate.net Based on studies of similar aromatic compounds, the HOMO-LUMO gap for this compound, calculated using a functional like B3LYP, would be expected to be in the range of 5-7 eV. researchgate.netresearchgate.net Analysis of the orbital distributions would show how the alkyl and fluoro substituents influence the reactivity of the aromatic ring.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.gov This approach would be vital for understanding the dynamic behavior of this compound.
Conformational Landscapes: The sec-butyl group is conformationally flexible due to rotation around its C-C single bonds. youtube.com MD simulations, using force fields like AMBER, CHARMM, or OPLS-AA, would map the potential energy surface associated with these rotations. nih.gov This would identify the most stable conformers (rotamers) and the energy barriers between them, providing insight into the molecule's preferred shapes in the gas phase or in solution. Studies on long-chain alkylbenzenes have shown how such simulations can identify stable folded and extended conformations. acs.orgrsc.org
Solvation Effects: The interaction of a molecule with its solvent environment can significantly alter its conformation and reactivity. MD simulations can explicitly model solvent molecules (e.g., water, methanol) around the solute. For our target molecule, simulations would reveal how solvent molecules arrange around the hydrophobic alkyl chain and the more polar fluorinated ring. This provides a microscopic view of solvation shells and can be used to calculate thermodynamic properties like the free energy of solvation, which is crucial for understanding reaction kinetics in solution. researchgate.netnih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of molecules. mdpi.comnih.gov
NMR Spectroscopy: DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govnyu.edunih.govrsc.org For this compound, calculations would predict distinct signals for the aromatic protons and carbons, influenced by the ortho/meta-directing effects of the fluoro and alkyl groups. The chirality of the sec-butyl group would render its methylene (B1212753) protons diastereotopic, leading to distinct chemical shifts and complex splitting patterns. Predicted ¹⁹F NMR chemical shifts are also readily calculated. mdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C1' | ipso-F | - | ~162 (d, ¹JCF ≈ 245 Hz) |
| C2'/C6' | ortho to F | ~7.0 (dd) | ~115 (d, ²JCF ≈ 21 Hz) |
| C3'/C5' | meta to F | ~7.2 (t) | ~129 (d, ³JCF ≈ 8 Hz) |
| C4' | ipso-Alkyl | - | ~140 |
| C1 | CH (benzylic) | ~2.7 (sextet) | ~42 |
| C2 | CH₂ | ~1.6 (m) | ~31 |
| C3 | CH₃ | ~1.2 (d) | ~22 |
| C4 | CH₃ | ~0.8 (t) | ~12 |
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. rsc.orgnih.govacs.org These frequencies correspond to the absorption bands seen in an infrared (IR) spectrum. For the target molecule, characteristic bands would include C-H stretches for the alkyl group (below 3000 cm⁻¹) and the aromatic ring (above 3000 cm⁻¹), C-C stretching modes for the benzene ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹). spectroscopyonline.comspectroscopyonline.com The out-of-plane C-H bending vibrations are also diagnostic of the substitution pattern on the benzene ring.
Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1610 - 1580, 1510 - 1480 |
| C-F Stretch | 1250 - 1200 |
| Para-disubstituted Ring Bend | 860 - 800 |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, TD-DFT would predict π → π* transitions characteristic of substituted benzenes, typically appearing as a strong band around 200-220 nm and a weaker, structured band around 260-280 nm. libretexts.org
Modeling of Reaction Mechanisms, Transition States, and Energy Barriers
Computational chemistry is a powerful tool for mapping out reaction pathways. For this compound, this would involve modeling reactions such as electrophilic aromatic substitution (EAS).
By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be constructed. For an EAS reaction like nitration, computational models would locate the transition state structures for attack at the ortho and meta positions relative to the alkyl group. The fluorine atom is an ortho, para-director, while the alkyl group is also an ortho, para-director. acs.orgresearchgate.netresearchgate.net Calculations would confirm that substitution ortho to the alkyl group (meta to the fluorine) is the favored pathway due to the combined directing effects and steric hindrance. The activation energy barriers calculated for each pathway would allow for the prediction of product ratios. Similar approaches can model nucleophilic aromatic substitution (S_NAr), though this is less favorable for fluorobenzene (B45895) unless activated by strong electron-withdrawing groups. acs.orgnih.gov
Theoretical Insights into Chiral Recognition and Stereoselective Processes
The presence of a stereocenter at the C1 position of the sec-butyl group makes this compound a chiral molecule. Theoretical methods are crucial for understanding how such molecules interact with other chiral entities, a process known as chiral recognition. nih.govcsic.esresearchgate.netacs.orgresearchgate.net
Using DFT, one could model the non-covalent interactions (e.g., hydrogen bonds, π-π stacking, van der Waals forces) between the (R)-enantiomer and a chiral selector molecule, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. nih.gov By building diastereomeric complexes, for instance, [(R)-molecule...(R)-selector] and [(R)-molecule...(S)-selector], and calculating their binding energies, one can predict the enantioselectivity of a separation process. The more stable complex corresponds to the enantiomer that will be more strongly retained by the chiral selector. These calculations provide a molecular-level explanation for the observed enantioseparation and can guide the design of new and more effective chiral selectors.
Advanced Applications and Role in Chemical Synthesis
1-[(2R)-Butan-2-yl]-4-fluorobenzene as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are fundamental to the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.net The presence of the (2R)-butan-2-yl group in this compound introduces a defined stereocenter, making it an attractive starting material for the synthesis of complex chiral molecules. eurekalert.org The fluorinated phenyl group further enhances its utility by modulating the electronic properties and metabolic stability of the target molecules. acs.org
The synthesis of such chiral building blocks often relies on asymmetric synthesis methods, including the use of chiral catalysts to achieve high enantioselectivity. chiralpedia.com For instance, the asymmetric synthesis of secondary and tertiary boronic esters has become a powerful method for creating chiral centers that can be further functionalized. nih.gov
Optically active organic materials are at the forefront of research in materials science, with applications in electronics and optics. uniroma1.ityale.edu Chiral molecules can self-assemble into ordered structures, leading to materials with unique chiroptical properties, such as the ability to interact differently with left- and right-circularly polarized light. mdpi.com
This compound, with its inherent chirality and aromatic nature, could serve as a precursor for such materials. The fluorophenyl group can participate in π-π stacking interactions, while the chiral alkyl chain can direct the formation of helical or other chiral supramolecular assemblies. The fluorine atom can also influence the electronic properties of the resulting material, potentially enhancing its performance in devices like organic light-emitting diodes (OLEDs) or field-effect transistors. yale.edu
Recent advancements have highlighted the potential of chiral perovskites and other organic materials in next-generation electronics, where chirality can be exploited to control electron spin and reduce energy dissipation. yale.edu The development of materials from precursors like this compound could contribute to this rapidly evolving field.
Table 1: Potential Applications of Optically Active Materials Derived from Chiral Fluorinated Precursors
| Application Area | Potential Function of Chiral Fluorinated Moiety |
| Chiral Electronics | Control of electron spin, reduction of energy dissipation in transistors. yale.edu |
| Chiroptical Devices | Circularly polarized light emitters and detectors. mdpi.com |
| Sensors | Enantioselective recognition of other chiral molecules. uniroma1.it |
| Liquid Crystals | Induction of helical phases in liquid crystal displays. |
Chiral ligands are essential components of asymmetric catalysis, a technology that enables the synthesis of single-enantiomer drugs and other fine chemicals. chiralpedia.com The design of new and effective chiral ligands is a continuous area of research. Fluorinated organic molecules have been shown to be effective ligands in various metal-catalyzed reactions. researchgate.netrsc.org The fluorine atoms can modulate the electronic properties of the ligand, which in turn influences the activity and selectivity of the catalyst. rsc.org
This compound could be a valuable starting material for the synthesis of novel chiral ligands. The chiral sec-butyl group can create a specific steric environment around the metal center, while the fluorophenyl group can be functionalized to introduce coordinating atoms like phosphorus or nitrogen. The resulting ligands could be employed in a variety of asymmetric transformations, such as hydrogenation, C-H activation, or cross-coupling reactions. researchgate.net
The development of chiral ligands from readily available building blocks is a key strategy in advancing asymmetric catalysis. The use of compounds like this compound could lead to new catalysts with improved performance and broader applicability.
Integration into Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry, or continuous manufacturing, has emerged as a powerful technology in the pharmaceutical and chemical industries, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govveranova.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. researchgate.netvapourtec.com
The synthesis and application of this compound and its derivatives are well-suited for integration into flow chemistry platforms. For instance, fluorination reactions, which often involve highly reactive and hazardous reagents, can be performed more safely in a continuous flow setup. nih.gov Furthermore, catalytic reactions, such as those used in the synthesis of chiral compounds, can benefit from the use of packed-bed reactors containing immobilized catalysts, which simplifies product purification and catalyst recycling. nih.gov
The continuous manufacturing of active pharmaceutical ingredients (APIs) is a growing area of interest, and the use of chiral building blocks like this compound in these processes is a logical extension. researchgate.net Flow chemistry can facilitate multi-step syntheses, enabling the efficient conversion of simple starting materials into complex chiral products. mdpi.com
Table 2: Advantages of Flow Chemistry for Syntheses Involving Chiral Fluorinated Compounds
| Feature of Flow Chemistry | Benefit for Chiral Fluorinated Compound Synthesis |
| Enhanced Safety | Safe handling of hazardous fluorinating agents and reactive intermediates. nih.gov |
| Precise Process Control | Improved yields and enantioselectivities in asymmetric reactions. nih.gov |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. veranova.com |
| Process Intensification | Reduced reaction times and smaller reactor footprints. researchgate.net |
| Automation | High-throughput screening of reaction conditions and library synthesis. vapourtec.com |
Role in Methodological Development for Organofluorine Compounds
The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. acs.orgwikipedia.org As such, the development of new methods for the synthesis of organofluorine compounds is a major focus of chemical research. rsc.orgnih.gov this compound can serve as a model compound or a key substrate in the development of new synthetic methodologies.
For example, it could be used to explore new C-H activation or cross-coupling reactions for the functionalization of fluorinated aromatic rings. The presence of the chiral center allows for the study of stereoselectivity in these transformations. Furthermore, the development of methods for the asymmetric synthesis of such compounds is crucial for accessing enantiomerically pure materials. eurekalert.org
The unique properties of the carbon-fluorine bond also present challenges and opportunities in synthetic chemistry. wikipedia.org Research involving compounds like this compound can contribute to a deeper understanding of the reactivity of organofluorine compounds and lead to the discovery of novel transformations.
Studies on the Photophysical and Electronic Properties for Emerging Materials Science Applications
The photophysical and electronic properties of organic molecules are central to their application in materials science. yale.edumdpi.com The combination of a chiral center, a fluorinated aromatic ring, and an alkyl substituent in this compound suggests that it and its derivatives could possess interesting properties for applications in emerging technologies.
The fluorine atom can lower the energy levels of the molecular orbitals, which can be advantageous for applications in organic electronics. acs.org The chiral nature of the molecule can lead to chiroptical effects, such as circular dichroism and circularly polarized luminescence, which are desirable for applications in 3D displays and quantum computing. mdpi.com
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Atom-Economical Synthetic Routes
The synthesis of enantiomerically pure compounds like 1-[(2R)-Butan-2-yl]-4-fluorobenzene is a cornerstone of modern organic chemistry, yet significant challenges remain in developing highly efficient and sustainable methods. Traditional approaches often rely on chiral auxiliaries or multi-step sequences that can be inefficient. Future research will undoubtedly focus on catalytic asymmetric methods that are more direct and atom-economical.
A primary challenge is the stereoselective introduction of the sec-butyl group. Transition metal-catalyzed cross-coupling reactions are powerful tools, but achieving high enantioselectivity with small, unactivated alkyl groups is notoriously difficult. Future work could explore novel catalyst systems, potentially based on earth-abundant metals like cobalt, which have shown promise in asymmetric hydrofunctionalization reactions. researchgate.net The development of ligands that can effectively discriminate between the enantiotopic faces of a prochiral precursor in reactions involving simple alkyl groups is a key hurdle.
Furthermore, direct C–H functionalization represents an ideal, atom-economical strategy. snnu.edu.cn Research into catalysts, whether metal-based or organocatalytic, that can selectively activate a C–H bond on fluorobenzene (B45895) and couple it with a chiral butene equivalent (or vice versa) would be a significant breakthrough. This approach, however, faces challenges in controlling both regioselectivity (ortho vs. meta to the fluorine) and enantioselectivity.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of this compound itself is an area ripe for exploration. The interplay between the electron-withdrawing fluorine atom and the chiral alkyl substituent could lead to novel reactivity. Future studies could investigate:
Asymmetric C–H Activation: Exploring the selective activation of C–H bonds on the butyl chain, directed by the fluorine atom or a transient directing group. This could open pathways to new, more complex chiral molecules.
Novel Cyclization Reactions: Investigating intramolecular reactions, possibly initiated by activation of the C-F or a C-H bond, to form novel polycyclic chiral structures.
Unprecedented Catalytic Cycles: The development of catalytic systems that can engage in unprecedented transformations is a constant goal in chemistry. mdpi.comyoutube.com For example, a catalytic cycle that could functionalize the molecule at a previously inaccessible position, guided by its inherent chirality, would be a significant advance.
The study of such reactions could be aided by theoretical investigations into the reactivity of fluorinated aromatic compounds, which can provide insights into reaction barriers and regioselectivity. acs.org
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. chiralpedia.comnumberanalytics.com For a molecule like this compound, these technologies offer several promising avenues of research:
Predicting Enantioselectivity: A significant challenge in asymmetric catalysis is predicting which chiral catalyst will be effective for a given reaction. arxiv.orgresearchgate.netnih.gov ML models can be trained on existing reaction data to predict the enantiomeric excess (% ee) for the synthesis of this and related compounds with a given catalyst, saving significant experimental time and resources. researchgate.netrsc.orgnih.gov
Reaction Optimization: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading, ligand structure) to identify the optimal conditions for yield and selectivity. nih.gov
Discovery of New Reactions: By analyzing vast datasets of known reactions, ML models may identify novel patterns and propose entirely new transformations that could be applicable to the synthesis or derivatization of chiral fluorinated compounds. chemeurope.com
The development of robust ML models requires large, high-quality datasets. A concerted effort to create and share such data for asymmetric reactions will be crucial for the success of these approaches. nih.gov
Expanding the Scope of Computational Methodologies for Predictive Design
Computational chemistry provides powerful tools for understanding and predicting chemical phenomena at the molecular level. For this compound, future computational work could focus on:
High-Fidelity Enantioselectivity Prediction: Accurately predicting the small energy differences between diastereomeric transition states that lead to enantioselectivity is a major challenge. nih.govrsc.org The development and application of more accurate and efficient computational methods, such as those combining quantum mechanics with machine learning, are needed.
Rational Catalyst Design: Computational modeling can be used to design new chiral catalysts in silico. optica.orgnih.gov By understanding the non-covalent interactions between the catalyst and the substrate in the transition state, researchers can propose new ligand structures with improved performance.
Understanding Quantum Effects: The role of quantum phenomena, such as spin selectivity in chiral molecules (the CISS effect), is an emerging area of research. exlibrisgroup.com Computational studies could explore how the chirality of this compound might influence electron transport properties, which could have implications for the design of new molecular electronic devices. Recent breakthroughs in controlling the quantum states of chiral molecules open up new avenues for research in this area. scitechdaily.commpg.de
The table below outlines potential computational approaches and their applications.
| Computational Method | Application in Research of this compound | Potential Impact |
| Density Functional Theory (DFT) | Calculating transition state energies for synthetic routes; Predicting reactivity and regioselectivity. | Rationalizing experimental outcomes and guiding reaction optimization. |
| Quantum Mechanics/Machine Learning (QM/ML) | High-throughput screening of virtual catalyst libraries; Predicting enantioselectivity with high accuracy. | Accelerating the discovery of new and improved chiral catalysts. |
| Molecular Dynamics (MD) | Simulating the conformational landscape of the molecule and its interactions with catalysts or in condensed phases. | Understanding the role of dynamics and solvent effects in stereoselective reactions. |
Potential for Derivatization into New Classes of Chiral Organofluorine Scaffolds
While this compound may not have immediate large-scale applications, it serves as a valuable chiral building block. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. nih.govrsc.orgmdpi.com However, the number of drugs containing a stereogenic center with a fluorine atom is still relatively small, largely due to a lack of synthetic methods. cardiff.ac.uk
Future research should focus on leveraging the existing stereocenter and functional groups of this compound to synthesize more complex chiral organofluorine scaffolds. rsc.orgacs.orgnih.govnih.govtandfonline.comresearchgate.netresearchgate.net This could involve:
Functionalization of the Aromatic Ring: Using reactions like electrophilic aromatic substitution or directed ortho-metalation to introduce new functional groups, which can then be used for further elaboration.
Modification of the Alkyl Side Chain: Selectively oxidizing or otherwise functionalizing the butyl group to introduce new stereocenters or points for further connection.
Use as a Chiral Ligand Fragment: Incorporating the chiral fluorinated aryl motif into more complex ligand structures for asymmetric catalysis.
The development of a diverse library of chiral organofluorine building blocks derived from simple precursors like this compound would be a significant contribution to drug discovery and materials science. rsc.orgresearchgate.net The synthesis of compounds with multiple contiguous stereogenic centers, including a C-F center, is a particularly challenging but important goal. researchgate.netnih.govrsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing enantiomerically pure 1-[(2R)-Butan-2-yl]-4-fluorobenzene, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via esterification of (Z)-dodec-5-enoyl chloride with enantiomerically pure (2R)-butan-2-ol. Key steps include:
- Using anhydrous benzene as a solvent and pyridine as a catalyst .
- Heating under reflux for 1 hour, followed by filtration to remove pyridine hydrochloride .
- Purification via sequential washes with 5% HCl (to remove excess pyridine) and 10% NaOH (to eliminate unreacted acid/alcohol) .
- Final isolation via rotary evaporation, yielding ~85% purity (HPLC) for the R-enantiomer .
- Optimization Tips : Adjust stoichiometry of (2R)-butan-2-ol, monitor reaction progress via TLC, and employ chiral chromatography if enantiomeric purity is compromised.
Q. Which analytical techniques are critical for verifying the purity and stereochemical integrity of this compound?
- Answer :
- High-Performance Liquid Chromatography (HPLC) : Primary method for assessing purity (e.g., 85% for R-enantiomer) .
- Chiral GC or NMR : Recommended for confirming stereochemical configuration, though not explicitly cited in the evidence.
- Field Testing : Biological activity assays (e.g., moth attraction in Delta traps) indirectly validate enantiomeric identity .
Advanced Research Questions
Q. How does stereochemical configuration (R vs. S) of the butan-2-yl group influence species-specific bioactivity?
- Answer :
- The R-enantiomer (EFETOV-S-5) acts as a sex attractant for Jordanita notata, while the S-enantiomer (EFETOV-S-S-5) attracts Adscita geryon .
- Methodological Insight : Use enantiomerically pure starting alcohols (e.g., (2R)-butan-2-ol) to synthesize derivatives. Test activity in controlled field experiments with species-specific traps .
- Data Interpretation : Contradictory results between enantiomers highlight the need for chiral resolution in pheromone studies.
Q. What structural modifications (e.g., alkyl chain length, double bond position) significantly alter biological activity?
- Answer :
- Chain Length : Derivatives with hexadec-9-enoate (C16 chain) showed no activity in Zygaenidae species, unlike dodec-5-enoate (C12 chain) .
- Double Bond Position : (Z)-configuration at position 5 in dodec-5-enoate is critical; shifting to position 9 (hexadec-9-enoate) abolishes activity .
- Experimental Design : Systematically vary acyl chloride precursors (e.g., C12 vs. C16 acids) and test in field assays with appropriate controls (positive: EFETOV-2; negative: empty lures) .
Q. How should researchers address discrepancies between laboratory bioassays and field study results?
- Answer :
- Controlled Variables : Ensure pheromone release rates (e.g., 50 µl/dose on rubber dispensers) mimic natural emission .
- Environmental Factors : Monitor temperature, humidity, and species population density in field sites (e.g., Crimean Peninsula) .
- Replication : Prepare multiple batches (e.g., EFETOV-S-S-5(60) and EFETOV-S-S-5(85)) to assess consistency in bioactivity .
Data Contradiction Analysis
Q. Why do certain structural analogs (e.g., hexadec-9-enoate esters) fail to exhibit bioactivity despite similar synthesis protocols?
- Hypothesis Testing :
- Chain Flexibility : Longer chains (C16) may reduce volatility or receptor binding efficiency.
- Stereoelectronic Effects : Double bond position (9 vs. 5) alters molecular geometry, disrupting pheromone-receptor interactions .
- Experimental Validation : Synthesize intermediates with incremental chain lengths (C12–C16) and test via electrophysiological assays (e.g., EAG) alongside field trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
